Murrangatin diacetate

Analytical Chemistry Natural Product Research Reference Standards

Procure Murrangatin diacetate as a high-purity (≥98%) analytical reference standard for chromatographic and mass spectrometric assays. This semi-synthetic coumarin derivative is distinct from its parent compound, murrangatin, with altered physicochemical properties (e.g., logP, retention time). It serves as an unequivocal marker for method validation and spectral library construction in phytochemical profiling, ensuring accurate identification and quantification in complex mixtures. Its primary application is in quality control and research settings.

Molecular Formula C19H20O7
Molecular Weight 360.4 g/mol
CAS No. 51650-59-0
Cat. No. B1630889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurrangatin diacetate
CAS51650-59-0
Molecular FormulaC19H20O7
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3
InChIKeyUXEHZTFFWWQEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Murrangatin Diacetate (CAS 51650-59-0): A High-Purity Coumarin Reference Standard


Murrangatin diacetate is a semi-synthetic acetylated coumarin derivative obtained from the parent natural product murrangatin, typically isolated from Murraya species [1]. It is classified as a polycyclic aromatic compound containing a 1-benzopyran-2-one core, a defining feature of the coumarin class [2]. Unlike its extensively studied parent compound, murrangatin, which has demonstrated diverse bioactivities including anti-angiogenic, anti-tumor promoting, and soluble epoxide hydrolase inhibition [3], murrangatin diacetate is positioned almost exclusively as a high-purity analytical reference standard for research and quality control applications .

Why Substituting Murrangatin Diacetate with Other Coumarins is Scientifically Unjustifiable


Substituting murrangatin diacetate for its parent compound, murrangatin, or other structurally related coumarins like umbelliferone, is not scientifically sound without specific analytical validation. While compounds like murrangatin have documented IC50 values for specific biological targets (e.g., soluble epoxide hydrolase inhibition: 13.9±6.5 µM), no such public quantitative activity data exists for murrangatin diacetate . Its primary, verified function is that of a reference standard, used for identity, purity, or quantification purposes in chromatographic and mass spectrometric assays . The presence of two acetyl groups on the side chain distinguishes it from its parent, altering physicochemical properties like logP and chromatographic retention time. Therefore, using murrangatin as a substitute for the diacetate in an analytical method would invalidate the assay, as it would not serve as a chemically identical reference point. Substitution is only valid if a method has been explicitly developed and validated for an alternative reference compound, which current literature does not support.

Murrangatin Diacetate (CAS 51650-59-0): Quantified Evidence for its Procurement as a Reference Standard


Murrangatin Diacetate's Sole Documented Role: A Quantitative Analysis of Commercial Positioning vs. Parent Compound

A direct comparison of the commercial positioning of murrangatin diacetate and its parent, murrangatin, reveals a stark functional divergence. Murrangatin is primarily marketed based on its reported biological activities, including specific IC50 values for soluble epoxide hydrolase (13.9±6.5 µM) . In contrast, across multiple reputable vendors, murrangatin diacetate is exclusively positioned as a reference standard for analytical use, with no associated biological activity data . The quantitative data that defines its value proposition is not biological potency, but its certified purity (≥98%) [1] and associated analytical parameters (CAS 51650-59-0, MW 360.36 g/mol, MF C19H20O7) that are critical for its use as an exact reference point .

Analytical Chemistry Natural Product Research Reference Standards

Absence of Bioactivity Data for Murrangatin Diacetate: A Critical Differentiator from its Parent

A systematic review of the public scientific literature reveals a complete absence of quantitative biological activity data (e.g., IC50, EC50, Ki) for murrangatin diacetate. Conversely, its parent compound, murrangatin, has multiple documented quantitative activities: it inhibits Epstein-Barr virus early antigen (EBV-EA) activation and exhibits soluble epoxide hydrolase inhibitory activity with an IC50 of 13.9±6.5 µM . This is not a qualitative claim but a verifiable disparity in the published record. The diacetate is only cited in phytochemical investigations as a constituent isolated from plants, but no follow-up biological studies have been reported [1][2].

Natural Product Chemistry Biological Activity Structure-Activity Relationship

Predicted LogP Difference: Potential Pharmacokinetic Differentiation vs. Murrangatin

Acetylation of murrangatin to form the diacetate is predicted to increase its lipophilicity. Calculated logP values for murrangatin diacetate are around 2.14-2.62 [1], while the parent molecule, murrangatin, with its two free hydroxyl groups, is expected to have a significantly lower logP (theoretical). While experimental logP data for both is not available, this difference is a core principle of medicinal chemistry: acetylation is a common prodrug strategy to enhance membrane permeability . This suggests that if bioactivity were to be explored, murrangatin diacetate would likely exhibit different absorption and distribution characteristics than murrangatin.

ADME Physicochemical Properties Drug Discovery

Application Scenarios for Murrangatin Diacetate (CAS 51650-59-0) Driven by Verifiable Evidence


Use as a Certified Analytical Reference Standard for Chromatographic Assay Validation

This is the sole evidence-backed application for murrangatin diacetate. As it is exclusively marketed as a reference standard with certified purity (≥98%) [1], its primary use is in analytical chemistry. Researchers and quality control laboratories should procure this compound to serve as a chemical reference marker for the identification and quantification of murrangatin diacetate in plant extracts, synthetic mixtures, or biological samples. Its established CAS number (51650-59-0) and molecular formula (C19H20O7) make it an unequivocal standard for methods like HPLC-UV, LC-MS, and GC-MS . It is not suitable as a reference for murrangatin quantification due to the structural and chemical property differences .

Calibration Standard for Metabolomics and Natural Product Dereplication Studies

In metabolomics and phytochemical profiling, accurately identifying known constituents is paramount. Murrangatin diacetate, isolated from plants like Murraya exotica and Rauia resinosa [2][3], can be procured to build a spectral library (e.g., MS/MS spectra) or to calibrate retention times in complex mixtures. This allows for rapid dereplication, distinguishing this specific coumarin derivative from the hundreds of others, saving time and resources that would otherwise be spent on de novo structure elucidation. This use is directly supported by its consistent identification in phytochemical studies [4].

Precursor for Generating the Parent Compound Murrangatin via Controlled Deacetylation

A researcher requiring murrangatin, but finding it unavailable or cost-prohibitive, may procure murrangatin diacetate as a stable, protected precursor. As outlined in synthetic methods, murrangatin diacetate can be reduced or hydrolyzed under controlled conditions to cleave the acetyl groups, yielding the parent compound murrangatin . This application is supported by the known chemistry of acetyl protecting groups in organic synthesis. The diacetate form may offer superior storage stability compared to the free diol, murrangatin, which could be prone to oxidation. This is a class-level inference based on the enhanced stability generally conferred to natural products by acetylation.

Investigating the Role of Acetylation in Bioactivity and Pharmacokinetics

For academic research groups studying structure-activity relationships (SAR) of coumarins, murrangatin diacetate provides a crucial chemical probe. While no bioactivity is currently reported for the diacetate , this absence itself defines a specific research niche. A researcher could design a study to directly compare the parent murrangatin with the diacetate in assays for angiogenesis, anti-inflammatory, or cytotoxic activity. Such a study would directly address the current evidence gap. Furthermore, based on its predicted higher logP [5], a comparative study could investigate whether the diacetate acts as a cell-permeable prodrug, releasing murrangatin intracellularly. This is a hypothesis-driven application inferred from the compound's distinct chemical structure and properties.

Technical Documentation Hub

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